2-(4-Chlorophenyl)-2-methoxy-3-methyl-4,6-diphenyl-2H-pyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chlorophenyl)-2-methoxy-3-methyl-4,6-diphenyl-2H-pyran is a synthetic organic compound that belongs to the class of pyrans Pyrans are heterocyclic compounds containing an oxygen atom in a six-membered ring This particular compound is characterized by the presence of a chlorophenyl group, a methoxy group, and two phenyl groups attached to the pyran ring
Preparation Methods
The synthesis of 2-(4-Chlorophenyl)-2-methoxy-3-methyl-4,6-diphenyl-2H-pyran can be achieved through several synthetic routes. One common method involves the reaction of 4-chlorobenzaldehyde with acetophenone in the presence of a base to form an intermediate chalcone. This chalcone is then subjected to cyclization using an acid catalyst to form the pyran ring. The reaction conditions typically involve refluxing the reactants in a suitable solvent such as ethanol or methanol .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
2-(4-Chlorophenyl)-2-methoxy-3-methyl-4,6-diphenyl-2H-pyran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form alcohol derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(4-Chlorophenyl)-2-methoxy-3-methyl-4,6-diphenyl-2H-pyran has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions. Its structural features make it a potential candidate for drug design and development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases. Its ability to interact with biological targets makes it a promising compound for medicinal chemistry.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-2-methoxy-3-methyl-4,6-diphenyl-2H-pyran involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting biochemical pathways. It may also interact with cell membrane receptors, modulating signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar compounds to 2-(4-Chlorophenyl)-2-methoxy-3-methyl-4,6-diphenyl-2H-pyran include other pyran derivatives with different substituents on the aromatic rings. For example:
2-(4-Bromophenyl)-2-methoxy-3-methyl-4,6-diphenyl-2H-pyran: This compound has a bromine atom instead of a chlorine atom on the phenyl ring, which can affect its reactivity and biological activity.
2-(4-Methoxyphenyl)-2-methoxy-3-methyl-4,6-diphenyl-2H-pyran: The presence of a methoxy group on the phenyl ring can influence the compound’s electronic properties and interactions with biological targets.
The uniqueness of this compound lies in its specific combination of substituents, which can result in distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
79888-90-7 |
---|---|
Molecular Formula |
C25H21ClO2 |
Molecular Weight |
388.9 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-2-methoxy-3-methyl-4,6-diphenylpyran |
InChI |
InChI=1S/C25H21ClO2/c1-18-23(19-9-5-3-6-10-19)17-24(20-11-7-4-8-12-20)28-25(18,27-2)21-13-15-22(26)16-14-21/h3-17H,1-2H3 |
InChI Key |
ZFSSNVZFWSEIAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(OC1(C2=CC=C(C=C2)Cl)OC)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.